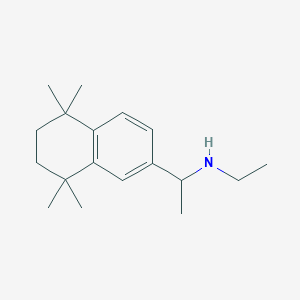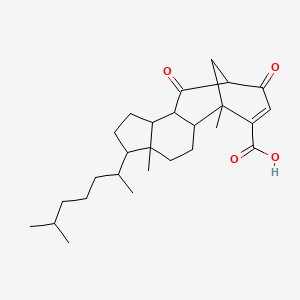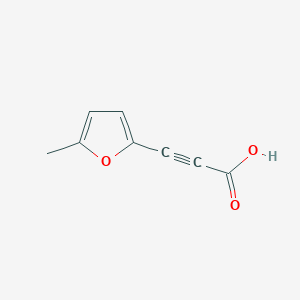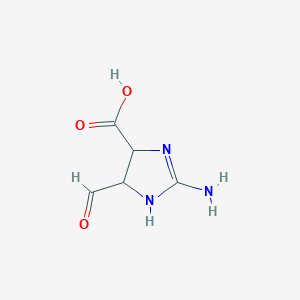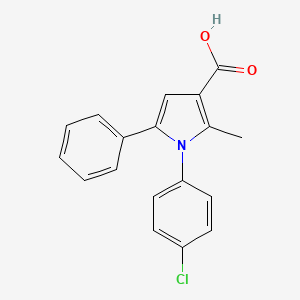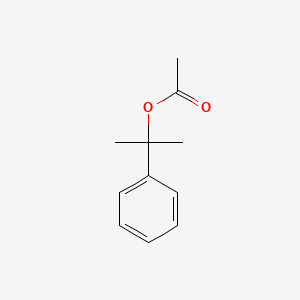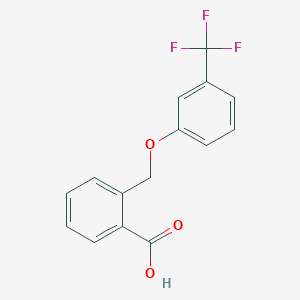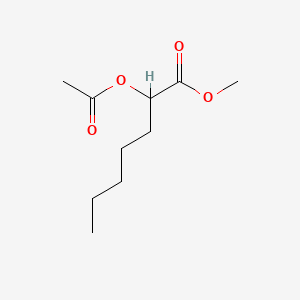
Heptanoic acid, 2-(acetyloxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxyheptanoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is synthesized from heptanoic acid and is characterized by its unique chemical structure, which includes an acetoxy group attached to the heptanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
2-Acetoxyheptanoic acid methyl ester can be synthesized through the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+MethanolAcid Catalyst2-Acetoxyheptanoic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like 2-Acetoxyheptanoic acid methyl ester often involves the use of continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反応の分析
Types of Reactions
2-Acetoxyheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
科学的研究の応用
2-Acetoxyheptanoic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Acetoxyheptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of heptanoic acid and methanol. The ester can also undergo nucleophilic acyl substitution reactions, where the acetoxy group is replaced by another nucleophile.
類似化合物との比較
Similar Compounds
Methyl butanoate: Another ester with a similar structure but a shorter carbon chain.
Ethyl acetate: A commonly used ester with a similar functional group but different alkyl chain.
Isopentyl acetate: An ester known for its banana-like odor, with a different alkyl group.
Uniqueness
2-Acetoxyheptanoic acid methyl ester is unique due to its specific chemical structure, which includes a heptanoic acid backbone and an acetoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
56196-51-1 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
methyl 2-acetyloxyheptanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3 |
InChIキー |
WTKFTHZYAPZCAU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


